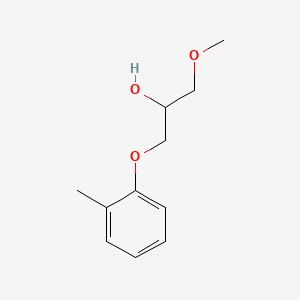

2-丙醇,1-甲氧基-3-(2-甲基苯氧基)-

描述

“2-Propanol, 1-methoxy-3-(2-methylphenoxy)-”, also known as Propylene glycol methyl ether (PGME), is an organic solvent with a wide variety of industrial and commercial uses . It is used as a carrier/solvent in printing/writing inks and paints/coatings . It also finds use as an industrial and commercial paint stripper . It is used as an antifreeze in diesel engines .

Synthesis Analysis

PGME can be synthesized by reacting propylene oxide with methanol in the presence of ZnMgAl (zinc-magnesium-aluminium) catalysts .Molecular Structure Analysis

The molecular formula of “2-Propanol, 1-methoxy-3-(2-methylphenoxy)-” is C4H10O2 . The molecular weight is 90.1210 .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Propanol, 1-methoxy-3-(2-methylphenoxy)-” include a boiling point of 120 °C , a melting point of -97 °C , and a density of 0.92 g/cm3 at 20 °C . It is miscible in water .科学研究应用

Synthesis of Protein Kinase C Inhibitors

1-Methoxy-3-(2-methylphenoxy)propan-2-ol: is utilized as a reagent in the synthesis of 2-amino-3-carboxy-4-phenylthiophenes . These compounds act as inhibitors for protein kinase C, an enzyme that plays a vital role in the regulation of cell growth and differentiation. By inhibiting this enzyme, researchers can study the pathways involved in cancer progression and potentially develop new therapeutic strategies.

Production of Herbicides

This chemical serves as a key reagent in the production of metolachlor , an organic compound used as a selective pre-emergent herbicide. It controls grasses and some broadleaf weeds in corn and other crops. The role of 1-methoxy-3-(2-methylphenoxy)propan-2-ol in this synthesis is crucial for the development of effective agricultural chemicals.

Biological Indicator

Due to its specific chemical properties, 1-methoxy-3-(2-methylphenoxy)propan-2-ol acts as a good biological indicator . It can be used to monitor sterilization processes, especially in the pharmaceutical industry, ensuring that the conditions necessary for sterilization have been met.

Solvent Applications

In scientific research, solvents are essential for dissolving, extracting, and suspending substances1-methoxy-3-(2-methylphenoxy)propan-2-ol is used as a solvent due to its ability to dissolve a variety of substances, which is particularly useful in chemical synthesis and purification processes .

Antifreeze Formulations

The compound is also employed as an antifreeze agent . Its chemical structure allows it to lower the freezing point of aqueous solutions, making it valuable in the formulation of antifreeze products for vehicles and other machinery that operate in cold environments.

Spectroscopic Analysis

1-Methoxy-3-(2-methylphenoxy)propan-2-ol: is analyzed using spectroscopic methods to understand its structure and properties. The infrared spectrum of this compound provides insights into its molecular vibrations and is useful in identifying functional groups and characterizing chemical bonds .

Thermochemical Data

Researchers use 1-methoxy-3-(2-methylphenoxy)propan-2-ol to gather thermochemical data, which is essential for understanding the compound’s behavior under various temperatures and pressures. This information is critical for its application in processes that involve heat transfer .

安全和危害

属性

IUPAC Name |

1-methoxy-3-(2-methylphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-9-5-3-4-6-11(9)14-8-10(12)7-13-2/h3-6,10,12H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZOHFHCGWVFALL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(COC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30341357 | |

| Record name | 2-Propanol, 1-methoxy-3-(2-methylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propanol, 1-methoxy-3-(2-methylphenoxy)- | |

CAS RN |

39144-34-8 | |

| Record name | 2-Propanol, 1-methoxy-3-(2-methylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

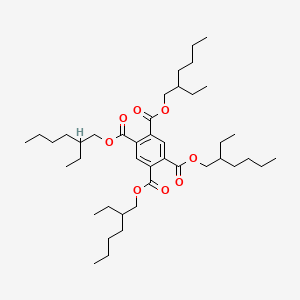

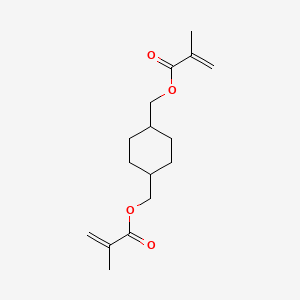

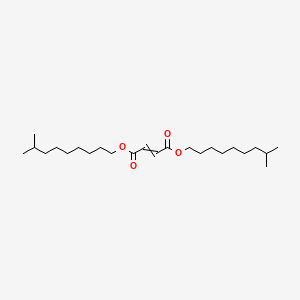

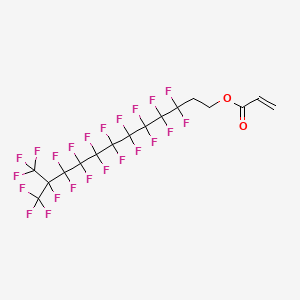

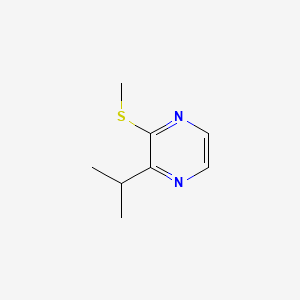

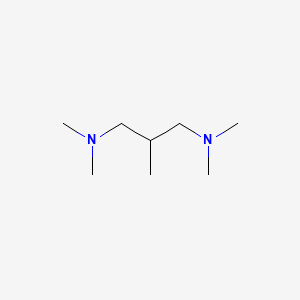

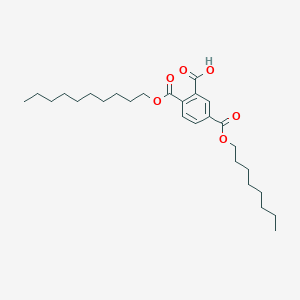

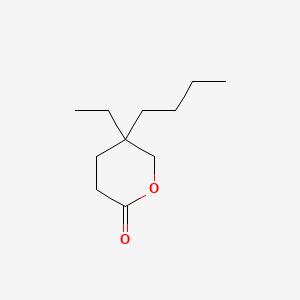

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。